

# An In-Depth Technical Guide to 2-Phenyl-3,6-dimethylmorpholine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Phenyl-3,6-dimethylmorpholine**

Cat. No.: **B1438228**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Phenyl-3,6-dimethylmorpholine**, also known as 6-methylphenmetrazine or 3,6-DMPM, is a synthetic derivative of phenmetrazine, a once-popular anorectic and stimulant medication. While detailed scientific investigation into this specific analogue is limited in publicly accessible literature, its structural similarity to a well-characterized class of psychoactive compounds—the phenylmorpholines—allows for a comprehensive theoretical and practical guide for researchers. This document outlines the historical context of its discovery, proposes a likely synthetic route based on its original patent, and details the experimental protocols necessary for its pharmacological characterization. Quantitative data for closely related analogues are provided to contextualize its anticipated effects as a monoamine releasing agent. This guide serves as a foundational resource for professionals engaged in the study of novel stimulants and their potential applications.

## Discovery and History

The synthesis of **2-Phenyl-3,6-dimethylmorpholine** was first reported in a German patent filed in 1963 by Siemer and Doppstadt.<sup>[1]</sup> This places its discovery in an era of active research and development of phenylmorpholine derivatives for their stimulant and appetite-suppressant properties, following the successful introduction of phenmetrazine (3-methyl-2-phenylmorpholine) in the 1950s.

Anecdotal reports suggest that **2-Phenyl-3,6-dimethylmorpholine** exhibits strong anorectic effects with a milder stimulant profile compared to its parent compound, phenmetrazine. However, a thorough characterization in peer-reviewed scientific literature is not readily available. Its legal status varies by jurisdiction, and it is often controlled under analogue laws pertaining to psychoactive substances.[\[1\]](#)

## Chemical Synthesis

While the full text of the original 1963 patent is not widely accessible, a plausible synthetic route can be inferred from the known chemistry of phenylmorpholine synthesis. The general approach involves the cyclization of a substituted diethanolamine. A proposed experimental protocol for the synthesis of **2-Phenyl-3,6-dimethylmorpholine** is detailed below.

## Experimental Protocol: Synthesis of **2-Phenyl-3,6-dimethylmorpholine**

Objective: To synthesize **2-Phenyl-3,6-dimethylmorpholine** via reductive amination followed by acid-catalyzed cyclization.

### Materials:

- 1-phenylpropane-1,2-dione
- 1-aminopropan-2-ol (isopropanolamine)
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol
- Hydrochloric acid (HCl)
- Sulfuric acid ( $\text{H}_2\text{SO}_4$ ), concentrated
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Sodium hydroxide (NaOH)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

- Standard laboratory glassware and equipment for organic synthesis

**Procedure:**

- Reductive Amination:

- In a round-bottom flask, dissolve 1-phenylpropane-1,2-dione and an equimolar amount of 1-aminopropan-2-ol in methanol.
- Cool the mixture in an ice bath.
- Slowly add sodium borohydride in portions, maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
- Acidify the reaction mixture with hydrochloric acid and remove the methanol under reduced pressure.
- The resulting crude N-(1-hydroxypropan-2-yl)-1-phenyl-1,2-propanediamine can be extracted and purified or used directly in the next step.

- Cyclization:

- Dissolve the crude product from the previous step in dichloromethane.
- Slowly add an excess of concentrated sulfuric acid while cooling the mixture in an ice bath.
- Allow the reaction to stir at room temperature for 24 hours.
- Carefully pour the reaction mixture over crushed ice and basify with a concentrated sodium hydroxide solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

- Remove the solvent under reduced pressure to yield crude **2-Phenyl-3,6-dimethylmorpholine**.
- Purification:
  - The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

## Pharmacological Profile

**2-Phenyl-3,6-dimethylmorpholine** is anticipated to act as a monoamine releasing agent, with a primary affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT). This mechanism of action is consistent with other substituted phenylmorpholines.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Quantitative Data of Related Phenylmorpholines

Due to the lack of specific quantitative data for **2-Phenyl-3,6-dimethylmorpholine** in the available literature, the following table summarizes the *in vitro* activities of closely related analogues to provide a comparative context for its expected pharmacological profile.

| Compound              | NET IC <sub>50</sub><br>(nM) | DAT IC <sub>50</sub><br>(nM) | SERT IC <sub>50</sub><br>(nM) | NET EC <sub>50</sub><br>(nM) | DAT EC <sub>50</sub><br>(nM) | SERT EC <sub>50</sub> (nM) |
|-----------------------|------------------------------|------------------------------|-------------------------------|------------------------------|------------------------------|----------------------------|
| Phenmetrazine         | -                            | -                            | -                             | 62                           | 227                          | 86                         |
| 2-Methylphenmetrazine | 1933                         | 1926                         | 408                           | -                            | -                            | -                          |
| 3-Methylphenmetrazine | -                            | -                            | -                             | -                            | -                            | -                          |
| 4-Methylphenmetrazine | 1933                         | 1926                         | 408                           | 62                           | 227                          | 86                         |

$IC_{50}$  values represent the concentration of the compound that inhibits 50% of monoamine uptake.  $EC_{50}$  values represent the concentration that elicits 50% of the maximal monoamine release. Data is compiled from studies on various methylphenmetrazine isomers.<sup>[4][5]</sup>

## Experimental Protocols for Pharmacological Characterization

To elucidate the precise pharmacological profile of **2-Phenyl-3,6-dimethylmorpholine**, the following in vitro assays are recommended.

### Monoamine Transporter Uptake Inhibition Assay

**Objective:** To determine the potency of **2-Phenyl-3,6-dimethylmorpholine** to inhibit dopamine, norepinephrine, and serotonin uptake via their respective transporters.

**Methodology:**

- **Cell Lines:** Human Embryonic Kidney (HEK293) cells stably expressing human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.
- **Assay Principle:** This assay measures the ability of the test compound to compete with a radiolabeled substrate for uptake into transporter-expressing cells.
- **Procedure:**
  - Culture and seed the HEK293-hDAT, -hNET, or -hSERT cells in 96-well plates.
  - Prepare serial dilutions of **2-Phenyl-3,6-dimethylmorpholine**.
  - Pre-incubate the cells with the test compound or vehicle for 10-15 minutes at room temperature.
  - Initiate uptake by adding a fixed concentration of a radiolabeled monoamine substrate (e.g., [<sup>3</sup>H]dopamine, [<sup>3</sup>H]norepinephrine, or [<sup>3</sup>H]serotonin).
  - Incubate for a short period (e.g., 5-15 minutes) at room temperature.
  - Terminate the uptake by rapid washing with ice-cold assay buffer.

- Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
- Calculate the  $IC_{50}$  values by non-linear regression analysis of the concentration-response curves.

## Monoamine Release Assay

Objective: To determine if **2-Phenyl-3,6-dimethylmorpholine** acts as a substrate for and induces efflux from monoamine transporters.

Methodology:

- Preparation: Rat brain synaptosomes or HEK293 cells expressing the monoamine transporters.
- Assay Principle: This assay measures the ability of the test compound to induce the release of a pre-loaded radiolabeled monoamine from synaptosomes or cells.
- Procedure:
  - Prepare synaptosomes from rat striatum (for DAT), hippocampus (for SERT), or cortex (for NET).
  - Pre-load the synaptosomes or cells with a radiolabeled monoamine.
  - Wash the preparations to remove excess extracellular radiolabel.
  - Add varying concentrations of **2-Phenyl-3,6-dimethylmorpholine**.
  - Incubate for a defined period (e.g., 30 minutes) at 37°C.
  - Pellet the synaptosomes or cells by centrifugation.
  - Measure the radioactivity in the supernatant, which represents the released monoamine.
  - Calculate the  $EC_{50}$  values from the concentration-response curves.

## Signaling Pathways and Experimental Workflows

The primary mechanism of action for **2-Phenyl-3,6-dimethylmorpholine** is not expected to involve direct interaction with post-synaptic receptors in a way that is typically depicted in classical signaling pathway diagrams. Instead, its effects are mediated at the level of the presynaptic monoamine transporters. The following diagrams illustrate the theoretical mechanism of action and the experimental workflow for its characterization.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **2-Phenyl-3,6-dimethylmorpholine** at the monoaminergic synapse.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of **2-Phenyl-3,6-dimethylmorpholine**.

## Conclusion

**2-Phenyl-3,6-dimethylmorpholine** represents a structurally interesting analogue within the phenylmorpholine class of stimulants. While its formal scientific characterization is sparse, this guide provides a comprehensive framework for its synthesis and pharmacological evaluation. Based on the data from related compounds, it is predicted to be a potent norepinephrine and dopamine releasing agent, a profile that warrants further investigation for its potential therapeutic applications or abuse liability. The detailed experimental protocols provided herein offer a clear path for researchers to elucidate the specific properties of this compound and contribute to the broader understanding of substituted phenylmorpholines.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Phenyl-3,6-dimethylmorpholine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]
- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Phenyl-3,6-dimethylmorpholine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1438228#discovery-and-history-of-2-phenyl-3-6-dimethylmorpholine>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)